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molecular formula C7H2Cl2N2O2 B1308716 2,6-Dichloro-3-nitrobenzonitrile CAS No. 5866-98-8

2,6-Dichloro-3-nitrobenzonitrile

Cat. No. B1308716
M. Wt: 217.01 g/mol
InChI Key: NSKVWZIEYFSHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09221832B2

Procedure details

A solution of 2,6-dichloro-3-nitrobenzonitrile (1.38 mmol) and SnCl2 dihydrate (4.15 mmol) in 3 mL DMF was heated to 100° C. for 10 min under microwave conditions. The reaction mixture was diluted with water, basified with 1M NaOH solution to pH 11-12 and extracted with EtOAc (3×). The combined organic layers were washed with brine, dried over MgSO4 and concentrated in vacuo to give the desired product as brown solid;
Quantity
1.38 mmol
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2 dihydrate
Quantity
4.15 mmol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([N+:10]([O-])=O)=[CH:8][CH:7]=[C:6]([Cl:13])[C:3]=1[C:4]#[N:5].[OH-].[Na+]>CN(C=O)C.O>[NH2:10][C:9]1[C:2]([Cl:1])=[C:3]([C:6]([Cl:13])=[CH:7][CH:8]=1)[C:4]#[N:5] |f:1.2|

Inputs

Step One
Name
Quantity
1.38 mmol
Type
reactant
Smiles
ClC1=C(C#N)C(=CC=C1[N+](=O)[O-])Cl
Name
SnCl2 dihydrate
Quantity
4.15 mmol
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C#N)C(=CC1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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